molecular formula C16H25NO5S2 B7833272 (3R4S)-3-(BENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833272
M. Wt: 375.5 g/mol
InChI Key: QODYMVLRZIUSCV-HOTGVXAUSA-N
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Description

(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrothiophene ring with a phenylsulfonyl group and an isopropoxypropylamine side chain, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine typically involves multiple steps. One common route starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the phenylsulfonyl group. The final step involves the attachment of the isopropoxypropylamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of various biological targets.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s ability to interact with specific molecular targets could lead to the discovery of new drugs for treating various diseases.

Industry

In industry, (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine
  • (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine
  • (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine

Uniqueness

(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-1,1-dioxo-N-(3-propan-2-yloxypropyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S2/c1-13(2)22-10-6-9-17-15-11-23(18,19)12-16(15)24(20,21)14-7-4-3-5-8-14/h3-5,7-8,13,15-17H,6,9-12H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODYMVLRZIUSCV-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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